molecular formula C29H20ClNO3 B560083 3-[[(3E)-3-[(4-氯苯基)-苯甲基亚甲基]-2-氧代吲哚-1-基]甲基]苯甲酸 CAS No. 1273323-67-3

3-[[(3E)-3-[(4-氯苯基)-苯甲基亚甲基]-2-氧代吲哚-1-基]甲基]苯甲酸

货号 B560083
CAS 编号: 1273323-67-3
分子量: 465.9
InChI 键: BPBOVHROVFJFAH-CYYJNZCTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YLF-466D is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in regulation of cellular energy homeostasis. YLF-466D activates AMPK at a concentration of 150 µM in platelets. It inhibits platelet aggregation induced by thrombin, ADP, and collagen (IC50s = 84, 55, and 87 µM, respectively) and inhibits aggregation of whole blood. YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and, at a dose of 150 mg/kg, improves glucose tolerance in two mouse models of diabetes.
YLF-466D is an allosteric AMPK activator. IC50 Value: N/ATarget: AMPKin vitro: YLF466D activated recombinant human α1β1γ1, α2β1γ1 and rat liver AMPK. It also activated AMPK α-subunit truncations containing an autoinhibitory domain(AID) and exhibited additivity with AMP and A-769662. Molecular docking of YLF466D with the S pombe AMPKa (25-351) suggests it may bind in the cleft between the kinase domain and the AID antagonizing the auto-inhibition distinct from AMP and A-769662. Incubation of YLF466D in Hela cells activated cellular AMPK without detectable changes in AMP:ATP ratio, proving AMPK was allosterically activated by YLF466D. YLF466D activated cellular AMPK in both L6 myotubes and HepG2 cells with evoking intracellular AMP:ATP ratio accompanied by depolarizing mitochondria membrane potential, but has no effect on the dephosphorylation of PP2Cα on AMPK. Thus, YLF466D activated cellular AMPK through dual mechanisms. in vivo: Functional studies shown YLF466D stimulated glucose uptake in L6 myotubes, decreased glucose output and lipid content in hepatocyte. Acute and chronic treatment of YLF466D on diabetic db/db mice and diet induced obese mice improved metabolic parameters.

科学研究应用

YLF-466D: Comprehensive Analysis of Scientific Research Applications

1. Activation of AMP-Activated Protein Kinase (AMPK) YLF-466D is an orally bioavailable activator of AMPK, which plays a crucial role in regulating cellular energy homeostasis. It activates AMPK at a concentration of 150 µM in platelets, indicating its potential in managing energy-related metabolic processes .

Antiplatelet Therapy: The compound has been shown to inhibit platelet aggregation induced by thrombin, ADP, and collagen, with IC50 values of 84, 55, and 87 µM respectively. This suggests that YLF-466D could be used in antiplatelet therapy, although further in vivo and clinical validation is needed .

Diabetes Management: YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and has been shown to improve glucose tolerance in mouse models of diabetes at a dose of 150 mg/kg. This points to its application in diabetes management through the modulation of glucose levels .

Whole Blood Aggregation Inhibition: The compound also inhibits the aggregation of whole blood, which is a critical factor in the prevention of thrombotic events. This property further supports its potential use in antiplatelet and anticoagulant therapies .

AMPK Phosphorylation Induction: YLF-466D effectively stimulates AMPK as indicated by phosphorylation at Thr172. This activation correlates with its capacity to suppress aggregation induced by various agonists such as thrombin, ADP, and collagen, highlighting its role in signal transduction pathways related to cellular stress responses .

属性

IUPAC Name

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOVHROVFJFAH-CYYJNZCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary mechanism of action of YLF-466D in relation to its antiplatelet effects?

A1: The research paper "Antiplatelet effect of a newly developed AMP-activated protein kinase activator YLF-466D" [] investigates the compound's role as an AMPK activator. While the abstract doesn't provide specific details on downstream effects, it suggests that YLF-466D exerts its antiplatelet effects by activating AMPK. Further research is needed to elucidate the precise molecular mechanisms involved in this process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。